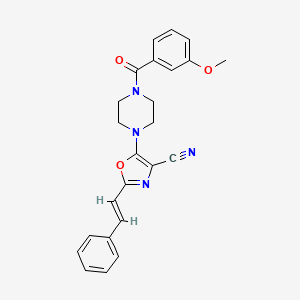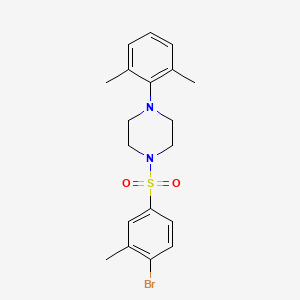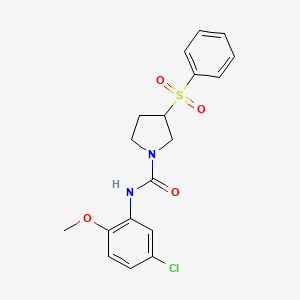
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide, also known as CSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSPC is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide is not fully understood, but it has been suggested that N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide may exert its effects by inhibiting the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and transient receptor potential vanilloid 1 (TRPV1).
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of pro-inflammatory cytokine production, and the inhibition of nociceptive neuron activity. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has been shown to have antioxidant and anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit the growth of various cancer cell lines, and its anti-inflammatory and analgesic properties. However, there are also limitations to using N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide, including further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various diseases. Additionally, the development of N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide derivatives may lead to compounds with improved efficacy and reduced toxicity.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has been synthesized through various methods, including the reaction of 5-chloro-2-methoxyaniline with 3-(phenylsulfonyl)propionic acid followed by cyclization with triphosgene. Another method involves the reaction of 5-chloro-2-methoxyaniline with 3-(phenylsulfonyl)propionic acid followed by cyclization with phosgene. Both methods have been reported to yield N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide with high purity and yield.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and analgesic properties. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has been shown to have analgesic effects by inhibiting the activity of nociceptive neurons.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-17-8-7-13(19)11-16(17)20-18(22)21-10-9-15(12-21)26(23,24)14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQQIZEFAVKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Diethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2620562.png)
![Lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate](/img/structure/B2620563.png)

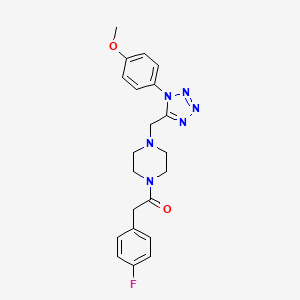
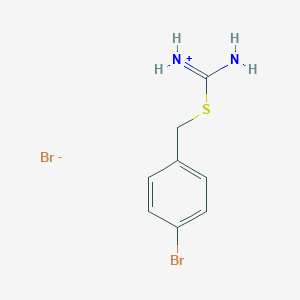
![N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620570.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)
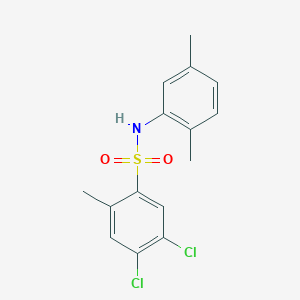
![Methyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2620581.png)
![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)
